molecular formula C17H19NO4 B8145448 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid

Cat. No.: B8145448
M. Wt: 301.34 g/mol
InChI Key: VSBLSZBSWQIDFL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid is an organic compound with the molecular formula C17H19NO4. It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a tert-butoxycarbonyl group and a naphthalen-1-yl group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl protecting group.

    Substitution: The compound can undergo substitution reactions where the naphthalen-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl derivatives, while reduction can result in the removal of the tert-butoxycarbonyl group to yield the free amine.

Scientific Research Applications

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The naphthalen-1-yl group provides aromaticity and enhances the compound’s reactivity. The acetic acid moiety allows for further functionalization and derivatization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)(naphthalen-1-yl)amino)acetic acid is unique due to its combination of the tert-butoxycarbonyl protecting group and the naphthalen-1-yl group, which provides distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18(11-15(19)20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLSZBSWQIDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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